1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are characterized by their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings due to its ability to enhance metabolic stability and improve pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core, followed by functionalization at specific positions. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . This process involves the photochemical transformation of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes to achieve high throughput and scalability. These methods allow for the efficient production of gram quantities of selected bicyclo[1.1.1]pentane building blocks .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the design of bioisosteres to improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, and other proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere in drug design.
1-(Hydroxymethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane: A hydroxylated derivative with different reactivity and properties.
1-(Aminomethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane: An aminated derivative used in medicinal chemistry.
Uniqueness
1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane is unique due to its chloromethyl functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c15-11-14-8-13(9-14,10-14)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDLPBUFNVAHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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